molecular formula C18H13N3O4 B5840187 (E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-pyridin-3-ylprop-2-enamide

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-pyridin-3-ylprop-2-enamide

Cat. No.: B5840187
M. Wt: 335.3 g/mol
InChI Key: RKTVWPGRYQFHOM-CSKARUKUSA-N
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Description

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-pyridin-3-ylprop-2-enamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a pyridinylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-pyridin-3-ylprop-2-enamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

    Coupling Reaction: The nitrophenyl furan derivative is then coupled with a pyridinylprop-2-enamide precursor through a condensation reaction, often facilitated by a base such as potassium carbonate in a suitable solvent like dimethylformamide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Furanones and other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-pyridin-3-ylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-[5-(2-nitrophenyl)furan

Properties

IUPAC Name

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-18(20-13-4-3-11-19-12-13)10-8-14-7-9-17(25-14)15-5-1-2-6-16(15)21(23)24/h1-12H,(H,20,22)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTVWPGRYQFHOM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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